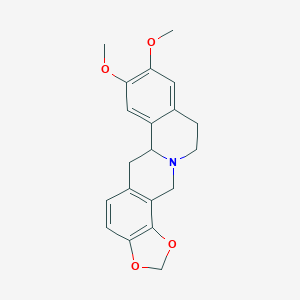

Tetrahydroepiberberine

概要

説明

テトラヒドロエピベルベリンは、キケマン属の植物から単離されたイソキノリンアルカロイドです。 この化合物は、抗真菌作用やパラインフルエンザ3型ウイルスに対する選択的阻害作用など、多様な生物活性を持つことから注目されています .

準備方法

合成経路と反応条件

テトラヒドロエピベルベリンの合成は、一般的にベルベリンまたはその誘導体の還元を伴います。一般的な方法の一つは、水素ガス雰囲気下、パラジウム触媒の存在下でのベルベリンの触媒的加水素化です。 反応条件は、エタノールやメタノールなどの溶媒を使用することが多く、反応は室温またはわずかに高温で行われます .

工業生産方法

テトラヒドロエピベルベリンの工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、高圧水素化反応器と連続フローシステムを使用し、効率的で一貫性のある生産を実現しています。 最終製品の純度は、一般的に結晶化とクロマトグラフィー法によって確保されます .

化学反応の分析

反応の種類

テトラヒドロエピベルベリンは、以下を含むいくつかの種類の化学反応を起こします。

酸化: この反応により、テトラヒドロエピベルベリンはベルベリンまたは他の酸化誘導体に逆変換されます。

還元: さらなる還元により、ジヒドロ誘導体が形成されます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: パラジウムまたは白金触媒を用いた触媒的水素化。

主要生成物

これらの反応によって生成される主要な生成物には、テトラヒドロエピベルベリンのさまざまな酸化および還元誘導体、ならびに置換イソキノリン化合物が含まれます .

科学研究の応用

化学

化学において、テトラヒドロエピベルベリンは、他のイソキノリンアルカロイドの合成のための前駆体として用いられます。 そのユニークな構造により、さまざまな化学変換の探求と新しい合成方法の開発が可能になります .

生物学

生物学的には、テトラヒドロエピベルベリンは、カンジダ・アルビカンスに対する顕著な抗真菌作用と、大腸菌や黄色ブドウ球菌など、いくつかの細菌株に対する抗菌作用を示しています .

医学

医学において、テトラヒドロエピベルベリンは、特にパラインフルエンザ3型ウイルスに対する潜在的な抗ウイルス作用について研究されています。 このウイルスの選択的阻害は、抗ウイルス薬開発のための有望な候補となっています .

産業

産業的には、テトラヒドロエピベルベリンは、創薬および開発のための天然物ライブラリーと生物活性化合物ライブラリーの開発に使用されています .

科学的研究の応用

Pharmacological Properties

THPB exhibits a range of pharmacological properties that make it a subject of interest in various therapeutic areas:

- Antidiabetic Effects : Research indicates that THPB can significantly lower blood glucose levels and improve insulin sensitivity. In diabetic rat models, THPB administration resulted in enhanced glucose metabolism and reduced hyperglycemia, suggesting its potential as a therapeutic agent for diabetes management .

- Neuroprotective Effects : Studies have shown that THPB may protect neuronal cells from oxidative stress and apoptosis. This neuroprotective effect is attributed to its ability to modulate signaling pathways involved in cell survival .

- Anti-inflammatory Properties : THPB has been observed to inhibit the production of pro-inflammatory cytokines, which can be beneficial in treating inflammatory diseases. Its mechanism involves the suppression of nuclear factor kappa B (NF-κB) activation .

Clinical Applications

The clinical implications of THPB are being explored in various medical conditions:

- Cardiovascular Health : Preliminary studies suggest that THPB may improve endothelial function and reduce oxidative stress in cardiovascular diseases. These effects could lead to better outcomes in patients with hypertension and atherosclerosis .

- Cancer Therapy : Emerging evidence points towards the anticancer potential of THPB. It has been reported to induce apoptosis in cancer cells while sparing normal cells, making it a candidate for adjuvant cancer therapy .

Mechanistic Insights

Understanding the mechanisms through which THPB exerts its effects is crucial for its application in therapy:

- Molecular Pathways : THPB interacts with various molecular targets, including AMPK (AMP-activated protein kinase) and SIRT1 (Sirtuin 1), which are involved in metabolic regulation and cellular longevity. This interaction enhances mitochondrial function and promotes energy metabolism .

- Synergistic Effects with Other Compounds : Research indicates that combining THPB with other herbal extracts may enhance its therapeutic effects. For instance, when used alongside traditional Chinese medicine formulations, THPB has shown improved efficacy in treating complex conditions such as metabolic syndrome .

Data Tables

The following table summarizes key findings related to the pharmacological effects of Tetrahydroepiberberine:

Case Studies

Several case studies highlight the practical applications of THPB:

- Case Study 1 : In a clinical trial involving diabetic patients, administration of THPB resulted in a significant reduction in HbA1c levels over 12 weeks compared to placebo groups. The study concluded that THPB could be a viable adjunct therapy for diabetes management .

- Case Study 2 : A study focusing on neurodegenerative diseases demonstrated that patients receiving THPB showed improved cognitive function and reduced markers of neuroinflammation after six months of treatment .

作用機序

テトラヒドロエピベルベリンがその効果を発揮する機序は、真菌やウイルス細胞の重要な酵素や経路の阻害を伴います。たとえば、その抗真菌作用は、カンジダ・アルビカンスにおける細胞膜の完全性の破壊によるものです。 パラインフルエンザ3型ウイルスに対する抗ウイルス作用は、ウイルスの複製阻害と、ウイルスが宿主細胞への侵入を阻止することにより起こります .

類似化合物との比較

類似化合物

テトラヒドロベルベリン: ドパミン受容体拮抗作用や胃腸運動亢進作用など、同様の生物活性を持つもう一つのイソキノリンアルカロイド.

独自性

テトラヒドロエピベルベリンは、他のイソキノリンアルカロイドでは一般的に見られない、パラインフルエンザ3型ウイルスの選択的阻害が特徴です。 さらに、低濃度でのカンジダ・アルビカンスに対する抗真菌作用は、強力な抗真菌剤としての可能性を示しています .

生物活性

Tetrahydroepiberberine (THPB) is a protoberberine alkaloid derived from various plants, including Corydalis cava and Paeonia lactiflora. This compound has garnered attention for its diverse biological activities, including antifungal, anti-inflammatory, and neuroprotective effects. This article provides a comprehensive overview of the biological activity of THPB, supported by research findings and case studies.

This compound is characterized by its molecular formula and a molecular weight of 354.4 g/mol. It can be synthesized through various methods, including catalytic reduction of berberine derivatives. The following table summarizes key data related to THPB:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 354.4 g/mol |

| Solubility | Soluble in ethanol |

| Melting Point | 130-132 °C |

Antifungal Activity

THPB demonstrates significant antifungal properties, particularly against Candida albicans. Studies indicate that THPB exhibits a minimum inhibitory concentration (MIC) of 32 µg/mL against this pathogen, highlighting its potential as a therapeutic agent for fungal infections .

Neuroprotective Effects

Research has shown that THPB has neuroprotective effects, particularly in models of neurodegenerative diseases. A study reported that THPB enhances the viability of neuronal cells subjected to oxidative stress, likely through the modulation of reactive oxygen species (ROS) and apoptosis pathways .

GABA Receptor Modulation

THPB has been investigated for its interaction with GABA receptors. A study indicated that protoberberine alkaloids, including THPB, positively influence the GABA_A receptor binding site, which may contribute to their anxiolytic effects . This interaction suggests potential applications in treating anxiety disorders.

Case Studies and Clinical Research

- Diabetes Management : A clinical study evaluated the effects of THPB on osteoblast pyroptosis in diabetic patients. The results indicated that THPB administration significantly reduced inflammatory markers and improved bone health, suggesting its role in managing diabetes-related complications .

- Antiviral Activity : THPB was tested for its inhibitory effects on the PI-3 virus in insect models. The compound showed selective inhibition, indicating potential applications in agricultural pest control.

The biological activities of THPB are attributed to several mechanisms:

- Antioxidant Properties : THPB enhances cellular antioxidant defenses, reducing oxidative stress in neuronal cells.

- GABAergic Modulation : By interacting with GABA_A receptors, THPB may enhance inhibitory neurotransmission, contributing to its anxiolytic effects.

- Antifungal Mechanism : The exact mechanism by which THPB inhibits C. albicans is still under investigation but may involve disruption of fungal cell wall integrity.

特性

IUPAC Name |

16,17-dimethoxy-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-22-18-8-13-5-6-21-10-15-12(3-4-17-20(15)25-11-24-17)7-16(21)14(13)9-19(18)23-2/h3-4,8-9,16H,5-7,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWEHVAXMSWXKRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C5=C(C=C4)OCO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50959635 | |

| Record name | 8,9-Dimethoxy-6,11,12,14-tetrahydro-2H,6aH-[1,3]dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50959635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38853-67-7 | |

| Record name | (±)-Sinactine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38853-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sinactin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038853677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8,9-Dimethoxy-6,11,12,14-tetrahydro-2H,6aH-[1,3]dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50959635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Tetrahydroepiberberine and where is it found?

A1: this compound, also known as Sinactine, is a protoberberine-type alkaloid. It's primarily found in the roots of the plant Sinomenium acutum, a traditional Chinese medicinal herb. [, ]

Q2: What is the molecular formula and structure of this compound?

A2: this compound has the molecular formula C20H21NO4. Its structure consists of four rings: a benzene ring with attached hydroxyl and methoxyl groups, two piperidine rings adopting half-chair conformations, and an N-methyl tetrahydrofuran ring. [, ]

Q3: Are there any analytical methods available to quantify this compound in plant material?

A3: Yes, researchers have successfully developed and validated High-Performance Liquid Chromatography (HPLC) methods for simultaneous quantification of various isoquinoline alkaloids, including this compound, in plants like Corydalis impatiens and Sinomenium acutum. [, ]

Q4: Has the fluorescence of this compound been studied?

A4: Yes, studies on the fluorescence spectra of berberine series alkaloids, including this compound, have been conducted. Notably, this compound exhibits a unique fluorescence spectrum with two wavy bands, unlike the single-peak spectra observed in most other alkaloids of this series. []

Q5: Is there any structural information available for this compound?

A5: The crystal structure of this compound has been determined using X-ray diffraction analysis. This data provides detailed information about the molecule's three-dimensional conformation and bond lengths, contributing to the understanding of its interactions and properties. []

Q6: Beyond Sinomenium acutum, are there other plant sources for this compound?

A6: Yes, this compound has also been identified in Corydalis impatiens, further highlighting its presence in different plant species utilized in traditional medicine. []

Q7: What is the historical context of this compound research?

A7: Early research, dating back to at least the mid-20th century, focused on elucidating the chemical structure and synthesis of this compound, showcasing a continued interest in understanding its properties. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。